Capmatinib Hydrochloride

Lysosomal trapping Cellular pharmacokinetics Target engagement

Select this specific batch of Capmatinib Hydrochloride (INC280/INCB28060) for your MET-dependent studies. It is the only Type Ib inhibitor offering >10,000-fold c-MET selectivity combined with proven blood-brain barrier penetration—critical for CNS tumor models. Its lack of lysosomal retention ensures a defined, non-prolonged inhibition window for acute vs. chronic signaling assays. With predictable, food-independent PK and minimal CYP-mediated interactions, it simplifies in vivo dosing and data interpretation. Choose this highly selective, BBB-penetrant tool compound when off-target activity or CNS delivery is a concern.

Molecular Formula C23H21Cl2FN6O2
Molecular Weight 503.4 g/mol
CAS No. 1865733-40-9
Cat. No. B8819731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapmatinib Hydrochloride
CAS1865733-40-9
Molecular FormulaC23H21Cl2FN6O2
Molecular Weight503.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl
InChIInChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2
InChIKeyCOWBUPJEEDYWKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Capmatinib Hydrochloride: A High-Selectivity Type Ib MET Inhibitor for METex14+ NSCLC Research and Procurement


Capmatinib Hydrochloride (CAS 1865733-40-9; also known as INC280 or INCB28060) is the hydrochloride salt form of capmatinib, an orally bioavailable, ATP-competitive, and reversible Type Ib inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase [1]. It is characterized by its high selectivity for c-MET, demonstrating more than 10,000-fold selectivity over a broad panel of human kinases in enzymatic assays, and it potently inhibits c-MET phosphorylation and downstream signaling pathways, including PI3K/AKT and MAPK/ERK, in c-MET-dependent tumor models [1][2].

Why Capmatinib Hydrochloride Cannot Be Interchanged with Other MET Inhibitors in Research and Clinical Settings


Capmatinib Hydrochloride exhibits a unique combination of physicochemical, pharmacokinetic, and selectivity properties that differentiate it from other Type Ib MET inhibitors like crizotinib, tepotinib, and savolitinib. Key differentiators include its distinct subcellular trafficking and lack of lysosomal retention [1], its superior blood-brain barrier (BBB) permeability compared to most other MET inhibitors [2], its faster absorption and higher systemic exposure [3], and its highly selective kinase inhibition profile . These differences in target engagement dynamics, tissue distribution, and metabolic handling mean that capmatinib cannot be considered a generic substitute for other MET inhibitors, and vice versa, in research models or clinical applications where these specific properties are critical. The quantitative evidence below substantiates these distinctions.

Capmatinib Hydrochloride: Quantifiable Differentiation Against Key MET Inhibitor Comparators


Lack of Lysosomal Retention: A Distinct Cellular Pharmacology Differentiating Capmatinib from Crizotinib and Tepotinib

In a study directly comparing the subcellular distribution and sustained cellular effects of four MET inhibitors, capmatinib and savolitinib were found to lack the ability to access and be retained within acidic subcellular compartments like lysosomes. In contrast, crizotinib and tepotinib were grouped as lysosome-accessing compounds [1]. This physicochemical distinction correlates with differential cellular effects under washout conditions, where the post-washout inhibition of MET phosphorylation and cell viability differed between the two groups [1]. The study's washout assay, designed to mimic the dynamic, open-physiologic system of a tumor microenvironment, revealed that lysosomal retention can act as a local drug reservoir, prolonging receptor occupancy for crizotinib and tepotinib but not for capmatinib [1].

Lysosomal trapping Cellular pharmacokinetics Target engagement MET inhibitor

Superior Blood-Brain Barrier (BBB) Permeability: Capmatinib vs. Other MET Inhibitors in Computational and Experimental Models

A comprehensive computational and experimental study of Type Ib MET inhibitors identified capmatinib and vebreltinib as having superior blood-brain barrier (BBB) permeability compared to other MET inhibitors [1][2]. Molecular dynamics simulations and umbrella sampling revealed that capmatinib has a favorable profile for crossing the BBB, characterized by lower energy barriers to permeation [1]. While the study does not provide a direct, single-number comparison for all comparators, it explicitly highlights capmatinib's enhanced BBB penetration potential relative to the broader class of MET inhibitors, a key differentiator for targeting CNS metastases [1][2].

Blood-Brain Barrier CNS metastasis Drug delivery Molecular dynamics

Pharmacokinetic Differentiation: Faster Absorption and Higher Exposure of Capmatinib vs. Other Type Ib MET Inhibitors

A 2025 narrative review comparing the pharmacokinetics (PK) of Type Ib MET inhibitors (capmatinib, tepotinib, savolitinib, gumarontinib) found that capmatinib is absorbed more quickly in humans and exhibits the highest level of exposure compared to the other agents [1]. The review also notes that capmatinib's clearance is in a moderate-to-high range (30.0–121 L/h), and its short elimination half-life of approximately 6.54 hours after multi-dosing, combined with a low accumulation ratio (Racc = 1.40), distinguishes it from compounds like tepotinib, which has a much longer half-life and higher accumulation [1][2].

Pharmacokinetics Absorption Drug exposure AUC

Potency and Kinase Selectivity: Capmatinib Exhibits >10,000-Fold Selectivity for c-MET

Capmatinib (INCB28060) exhibits picomolar enzymatic potency against c-MET (IC50 = 0.13 nM) and is highly specific for this target, demonstrating more than 10,000-fold selectivity over a large panel of human kinases in in vitro assays [1]. This high degree of selectivity minimizes off-target kinase inhibition, which is a key differentiator from less selective MET inhibitors like crizotinib, which is known to potently inhibit ALK and ROS1 in addition to MET [2].

Kinase selectivity c-MET IC50 Off-target activity

Optimal Research Applications of Capmatinib Hydrochloride Based on Its Differential Profile


In Vitro Studies of MET-Driven CNS Metastasis and Brain Tumor Models

Capmatinib's demonstrated superior blood-brain barrier permeability compared to other MET inhibitors [1] makes it the preferred MET inhibitor for in vitro and in vivo models of brain metastases or primary CNS tumors where effective drug delivery across the BBB is a critical experimental parameter.

Mechanistic Studies Requiring Transient MET Inhibition and Fast Target Clearance

The compound's lack of lysosomal retention [1] and its relatively short elimination half-life and low accumulation ratio [2] make capmatinib an ideal tool for experiments requiring a defined, non-prolonged window of MET inhibition. This profile allows for clearer interpretation of acute versus chronic MET signaling effects in cell-based assays and washout experiments.

High-Throughput Screening and Selectivity Profiling for MET-Specific Biology

With its >10,000-fold selectivity for c-MET over other kinases , capmatinib is the gold-standard reference compound for high-throughput screening campaigns and secondary assays designed to identify or validate MET-specific biological effects, minimizing the confounding influence of off-target kinase activity.

Preclinical Studies Investigating Food-Effect and Drug-Drug Interactions

Capmatinib's PK profile is minimally impacted by food intake and drug-drug interactions [2], simplifying the design and interpretation of preclinical and clinical pharmacology studies. Its high systemic exposure and predictable absorption are advantageous for establishing consistent drug levels in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capmatinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.